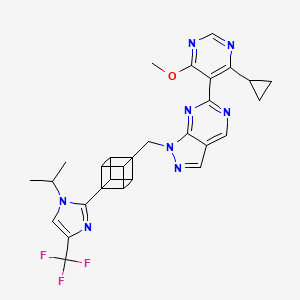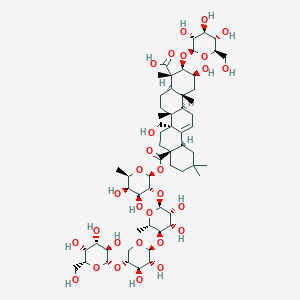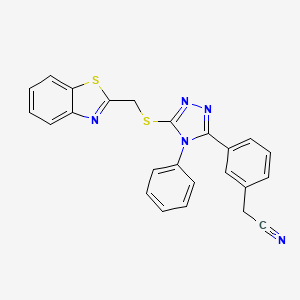
hAChE-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hAChE-IN-6 is a brain-penetrant acetylcholinesterase inhibitor with an IC50 of 0.16 μM . This compound is known for its ability to cross the blood-brain barrier and inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which can be beneficial in treating neurological disorders such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of bromine and nitrogen-containing compounds to form the final product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures .
Industrial Production Methods
Industrial production of hAChE-IN-6 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
hAChE-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
hAChE-IN-6 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of hAChE-IN-6 involves the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine in the synaptic cleft . This leads to an accumulation of acetylcholine, enhancing cholinergic transmission and improving cognitive function . The compound binds to the active site of acetylcholinesterase, blocking its activity and leading to increased acetylcholine levels .
Comparison with Similar Compounds
hAChE-IN-6 is unique compared to other acetylcholinesterase inhibitors due to its ability to cross the blood-brain barrier and its high potency . Similar compounds include:
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that inhibits acetylcholinesterase and also modulates nicotinic receptors.
This compound stands out due to its higher potency and ability to inhibit multiple targets, including butyrylcholinesterase and glycogen synthase kinase 3 beta .
Properties
Molecular Formula |
C20H17BrN4O2 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C20H17BrN4O2/c1-26-16-8-5-12(9-17(16)27-2)14-10-15(11-3-6-13(21)7-4-11)23-20-18(14)19(22)24-25-20/h3-10H,1-2H3,(H3,22,23,24,25) |
InChI Key |
CFUZORHXMOWNMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC3=NNC(=C23)N)C4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


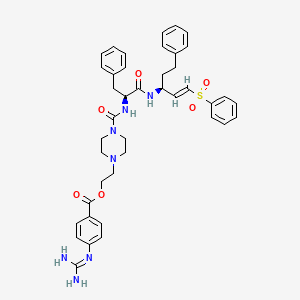
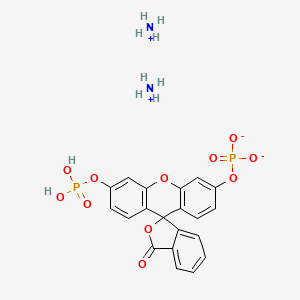


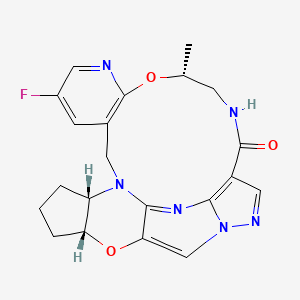
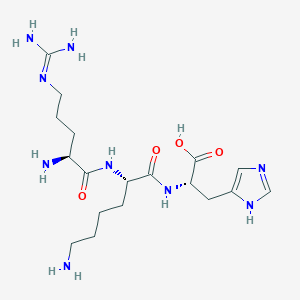
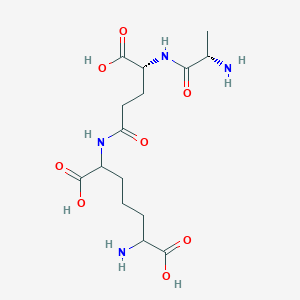
![tert-butyl 2-[(9S)-7-[4-(ethenylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12377748.png)

